3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)propanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)propanamide typically involves multi-step organic reactions. The process can be summarized as follows:
Starting Materials: : The synthesis begins with the preparation of intermediates such as dihydropyrimidine derivatives and isoxazole-furan derivatives.
Key Reactions: : A sequence of condensation and cyclization reactions are employed to construct the dihydropyrimidine ring and isoxazole-furan moiety.
Final Coupling: : The final step involves the coupling of the two key intermediates using suitable coupling agents and reaction conditions to form the target compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactors and optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and process intensification could be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions: The compound 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)propanamide is known to undergo various chemical reactions including:
Oxidation: : The compound can be oxidized to form higher oxidation state derivatives.
Reduction: : Reduction reactions can lead to the formation of corresponding amine derivatives.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur at the functional groups present in the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles depending on the desired transformation. Reaction conditions such as temperature, solvent, and pH are optimized for each specific reaction.
Major Products: The major products formed from these reactions are typically derivatives with modified functional groups, which may exhibit different chemical and biological properties compared to the parent compound.
Scientific Research Applications
Chemistry: In chemistry, 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)propanamide is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of novel reaction pathways and mechanisms.
Biology: In biology, this compound has been studied for its potential interactions with biomolecules such as proteins and nucleic acids. Its ability to form stable complexes makes it a candidate for biochemical research and molecular recognition studies.
Medicine: In medicine, the compound is investigated for its potential therapeutic properties. Research has focused on its activity as an inhibitor of specific enzymes and its ability to modulate biological pathways involved in disease processes.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
Molecular Targets: The compound exerts its effects by targeting specific molecular pathways. It is known to interact with enzyme active sites, leading to inhibition or modulation of enzyme activity. This interaction can result in altered cellular processes and biological responses.
Pathways Involved: The pathways involved include signal transduction pathways, metabolic pathways, and regulatory networks. The compound's ability to bind to key proteins and enzymes makes it a valuable tool for studying these pathways and their implications in health and disease.
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other dihydropyrimidine and isoxazole derivatives that share structural motifs with 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)propanamide. Examples include:
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(furan-2-yl)methylpropanamide
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(isoxazol-3-yl)methylpropanamide
Uniqueness: What sets this compound apart is its combined dihydropyrimidine and isoxazole-furan structure. This unique combination of functional groups and structural features gives it distinct chemical and biological properties, making it a compound of significant interest in various research fields.
Properties
IUPAC Name |
3-(2,4-dioxopyrimidin-1-yl)-N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O5/c20-13(3-5-19-6-4-14(21)17-15(19)22)16-9-10-8-12(24-18-10)11-2-1-7-23-11/h1-2,4,6-8H,3,5,9H2,(H,16,20)(H,17,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGERQKQKPCBWGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)CNC(=O)CCN3C=CC(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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